Erdosteine Thioacid Disodium Salt

Beschreibung

Historical Context and Evolution of Research Focus on Thiol-Containing Compounds

The exploration of thiol-containing compounds in medicine has a rich history, driven by their unique chemical properties. Thiols, characterized by the presence of a sulfhydryl (-SH) group, are known for their ability to act as radical scavengers, restore cellular thiol pools, and form stable complexes with metals. nih.govimrpress.comresearchgate.net This has led to their investigation and use in a variety of therapeutic areas. nih.govresearchgate.netmst.edu

Initially, research into compounds like N-acetylcysteine focused on their mucolytic properties, stemming from the ability of the thiol group to break disulfide bonds in mucoproteins, thereby reducing mucus viscosity. patsnap.com Over time, the research focus has broadened considerably. Scientists began to uncover the antioxidant and anti-inflammatory effects of these molecules. imrpress.comnih.gov The sulfhydryl group is a potent scavenger of reactive oxygen species (ROS), which are implicated in cellular damage and inflammation. imrpress.com

Erdosteine (B22857), a homocysteine derivative, emerged within this evolving landscape. prolekare.cz It is a prodrug that is metabolized in the liver to its active form, Metabolite I (Met-I), which contains a free sulfhydryl group. nih.govwikipedia.orgoatext.com This metabolic activation is crucial for its pharmacological activity. patsnap.comwikipedia.org Research on erdosteine and its metabolites has followed a similar trajectory to other thiols, expanding from its mucolytic actions to encompass its significant antioxidant and anti-inflammatory capabilities. nih.govnih.gov This evolution reflects a deeper understanding of the complex roles that thiol-containing compounds play in biological systems.

Significance of the Thioacid Disodium (B8443419) Salt Form in Chemical Biology Research

The specific form of a compound used in research is of paramount importance, and the thioacid disodium salt of erdosteine's active metabolite is no exception. In pharmaceutical and chemical biology research, converting a drug into a salt form is a common and effective strategy to enhance its physicochemical properties. researchgate.netrjpdft.com Approximately 50% of all drug molecules are administered as salts. researchgate.net

The primary reasons for using a salt form like the disodium salt include improved solubility and dissolution rates. researchgate.netrjpdft.com For research purposes, enhanced solubility is critical for creating stock solutions and ensuring consistent concentrations in in vitro and in vivo experiments. rjpdft.com The stability of a compound can also be significantly improved through salt formation. rjpdft.com Crystalline salts, for instance, are generally more stable than their free acid or base counterparts. rjpdft.com

The disodium salt form of erdosteine's thioacid metabolite provides a stable and soluble entity for detailed investigation. This allows researchers to accurately study its mechanisms of action, such as its interaction with biological molecules and its effects on cellular pathways, without the confounding factors of poor solubility or degradation. evitachem.com The use of this specific salt form facilitates a more precise understanding of the metabolite's intrinsic activities, including its ability to cleave disulfide bonds in mucin and neutralize reactive oxygen species. evitachem.com

Key Unanswered Research Questions and Future Directions in Erdosteine Research

Despite extensive research, several key questions regarding erdosteine and its active metabolite remain, paving the way for future investigations. A significant area of ongoing research is the full elucidation of its anti-inflammatory and antioxidant mechanisms. nih.govprolekare.cz While it is known that the free sulfhydryl group of Metabolite I is crucial for scavenging reactive oxygen species, the precise interactions with various inflammatory mediators and signaling pathways are still being explored. nih.govmdpi.com

Another area of interest is the potential antiviral activity of erdosteine. prolekare.cz Some studies have suggested that thiol-based drugs may have effects against viruses like influenza, and preliminary observations in patients with COVID-19 have indicated potential benefits. prolekare.cz However, more direct and robust clinical evidence is needed to substantiate these claims.

The potential for erdosteine in treating a wider range of respiratory diseases is also a key research direction. While its efficacy in chronic obstructive pulmonary disease (COPD) and bronchitis is well-documented, its application in other conditions like bronchiectasis is an active area of investigation. japi.orgersnet.orgresearchgate.net The BETTER trial, for instance, is set to investigate the effects of erdosteine in children and adults with bronchiectasis. japi.org

Furthermore, understanding the full scope of its synergistic effects with antibiotics is a continuing interest. wikipedia.org While it's known to enhance the efficacy of some antibiotics, exploring this synergy with a broader range of antimicrobial agents and in different infectious contexts could yield valuable therapeutic strategies. prolekare.czncats.io

Finally, the potential neuroprotective effects of erdosteine are an emerging field of study. Recent research has begun to explore its interaction with signaling pathways relevant to pain and neurological conditions, opening up new avenues for its therapeutic application beyond respiratory diseases. mdpi.com

Table of Chemical Compounds

| Compound Name | Synonym(s) |

| Erdosteine | N-(carboxymethyl-thioacetyl) homocysteine thiolactone |

| Erdosteine Thioacid Disodium Salt | N-[[(carboxymethyl)thio]acetyl]-Homocysteine, sodium salt(1:2); Erdosteine M1 |

| Metabolite I (Met-I) | N-thiodiglycolyl-homocysteine |

| N-acetylcysteine | NAC |

| S-carboxymethylcysteine | Carbocisteine |

| Glutathione (B108866) | GSH |

| Amoxicillin | - |

| Clarithromycin | - |

| Ciprofloxacin | - |

| Ambroxol | - |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NNa₂O₅S₂ | evitachem.comnih.gov |

| Molecular Weight | 311.29 g/mol | evitachem.com |

| CAS Number | 254884-18-9 | nih.govcymitquimica.com |

| Appearance | White to Off-White Solid | cymitquimica.com |

| IUPAC Name | disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate | nih.gov |

| Purity | >95% (HPLC) | lgcstandards.com |

| Solubility | Soluble in Methanol (B129727) (Slightly), Water (Slightly) |

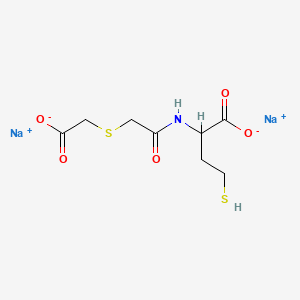

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5S2.2Na/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14;;/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYRYICRQPFZPU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)[O-])NC(=O)CSCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NNa2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747709 | |

| Record name | Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254884-18-9 | |

| Record name | Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Erdosteine Thioacid Disodium Salt and Analogues

Asymmetric Synthesis Approaches to Erdosteine (B22857) Chirality

The therapeutic efficacy of many drugs is dependent on their stereochemistry. Asymmetric synthesis, which focuses on producing a specific enantiomer of a chiral molecule, is therefore of paramount importance in pharmaceutical manufacturing. nih.gov Classical synthesis methods often result in a racemic mixture, which may contain an inactive or even harmful enantiomer. nih.gov

In the context of Erdosteine, achieving high enantiomeric purity is crucial. Strategies to achieve this include chiral chromatography and asymmetric synthesis. High-performance liquid chromatography (HPLC) coupled with circular dichroism is a key analytical technique used to ensure an enantiomeric excess of greater than 99%. The synthesis of enantiomerically pure drugs is a major focus of modern drug discovery and development. nih.gov

Chemo-Enzymatic Synthesis of Erdosteine Thioacid Disodium (B8443419) Salt Precursors

While specific chemo-enzymatic synthesis methods for Erdosteine Thioacid Disodium Salt precursors are not extensively detailed in the provided search results, the use of enzymatic methods in the synthesis of thiols, a key functional group in Erdosteine, is a recognized strategy in organic chemistry. researchgate.net Enzymes can offer high selectivity and operate under mild reaction conditions, making them attractive for pharmaceutical synthesis.

Conventional chemical synthesis of Erdosteine often involves the reaction of D,L-homocysteine thiolactone hydrochloride with other reagents. google.com For instance, one method involves reacting it with chloroacetyl chloride in a basic solution. google.com Another approach utilizes the reaction of thiodiglycolic acid with ethyl chloroformate in the presence of an organic base, followed by a reaction with D,L-homocysteine thiolactone hydrochloride. google.com A more recent development involves a continuous flow process in a microreactor, which reacts an activated derivative of thiodiglycolic acid with homocysteine thiolactone or its salt. google.comwipo.int This method offers improved efficiency and control over reaction conditions.

Design and Synthesis of Photoaffinity Probes and Bioconjugates for Erdosteine Research

Photoaffinity labeling is a powerful technique used to identify and study the binding sites of drugs and other molecules within biological systems. nih.gov This method involves designing and synthesizing probes that are structurally similar to the molecule of interest but also contain a photoreactive group and a detection tag. nih.gov Upon binding to its target, the probe can be activated by light to form a covalent bond, allowing for the identification and characterization of the target protein. nih.gov

The design of these probes is often guided by the crystal structure of the target protein. nih.gov While specific photoaffinity probes for Erdosteine are not detailed in the provided results, the principles of their design and synthesis are well-established. nih.govmaynoothuniversity.ie Bioconjugation, the process of linking molecules to biological macromolecules, is a key aspect of creating these probes. maynoothuniversity.ie

Novel Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. nih.govchemrxiv.org These studies often involve the synthesis of a series of derivatives or analogues of a lead compound and evaluating their effects. nih.gov

For Erdosteine, derivatization can be used to explore how modifications to its structure affect its mucolytic and antioxidant properties. For example, the synthesis of Erdosteine ethyl ester is used for analytical purposes due to its enhanced solubility. The parent compound, Erdosteine, is a prodrug that is metabolized to its active form, Metabolite 1 (M1), which contains free sulfhydryl groups responsible for its therapeutic effects. oatext.com

Preclinical Pharmacokinetic Investigations of Erdosteine in Research Models

Absorption and Distribution Kinetics in Animal Models

Following oral administration in preclinical models, erdosteine (B22857) is absorbed rapidly. hpra.iemedicines.org.uk The conversion to its active metabolite, M1, is swift, occurring during the first pass through the liver. hpra.iemedicines.org.uk Peak plasma concentrations of the parent drug are generally observed at approximately one hour post-administration, while the active metabolite, M1, reaches its peak concentration later, at around 1.48 to 3 hours. hpra.iendrugs.com

Distribution studies in animal models have shown that erdosteine and its metabolites are well-distributed to various tissues. The highest concentrations are typically found in the kidneys, bone, spinal cord, and liver. hpra.iemedicines.org.uk Notably, pharmacologically effective concentrations of both erdosteine and M1 have been detected in bronchoalveolar lavage fluid, which is significant for its therapeutic application in respiratory diseases. hpra.iemedicines.org.uk The plasma protein binding of the parent drug, erdosteine, has been determined to be approximately 64.5%. ndrugs.com

| Parameter | Finding in Animal Models |

| Absorption | Rapid following oral administration. |

| Tmax (Erdosteine) | ~1 hour |

| Tmax (Metabolite M1) | ~1.48 - 3 hours hpra.iendrugs.com |

| Tissue Distribution | Primarily distributed to kidneys, bone, spinal cord, and liver. hpra.iemedicines.org.uk |

| Bronchoalveolar Lavage Fluid | Pharmacologically active concentrations of Erdosteine and M1 detected. hpra.iemedicines.org.uk |

| Plasma Protein Binding | 64.5% for Erdosteine. ndrugs.com |

Table 1: Summary of Absorption and Distribution Findings for Erdosteine and its Metabolite M1 in Preclinical Models.

Metabolic Pathways and Enzyme Identification in Preclinical Species

Erdosteine's function as a prodrug is central to its mechanism. It undergoes extensive first-pass metabolism, primarily in the liver, where it is converted to its active form, Metabolite M1 (Erdosteine Thioacid). ndrugs.com This biotransformation involves the hydrolytic opening of the thiolactone ring, which unmasks a reactive thiol group. hpra.iemedicines.org.uk This free sulfhydryl group is responsible for the compound's pharmacological effects. hpra.iemedicines.org.uk

In addition to M1, two other metabolites containing free sulfhydryl groups have been identified in preclinical studies, though M1 is considered the most abundant and active. ndrugs.com Further metabolic processes include S-dealkylation and oxidative dealkylation, leading to the formation of homocysteine. Research using rat liver microsomes has been instrumental in elucidating these pathways.

The enzymatic conversion of erdosteine is understood to be dependent on the cytochrome P450 (CYP) system. In vitro studies using human cell lines like Caco-2, which express these enzymes, have demonstrated their capability to metabolize erdosteine into M1. While the fundamental role of the CYP450 system is established, the specific isoenzymes predominantly responsible for erdosteine's activation in preclinical species have not been definitively identified in the reviewed literature.

Elimination Kinetics and Excretion Profiles in Animal Models

The elimination of erdosteine and its metabolites from the body is relatively rapid. The elimination half-life (T½) for erdosteine is approximately 1.46 hours, while for the active metabolite M1, it is slightly longer at around 1.62 hours. hpra.iemedicines.org.uk These values indicate that the compound does not persist in the system for extended periods, and studies have confirmed that repeated administration does not lead to accumulation or enzymatic induction. hpra.ie

The primary route of excretion is via the kidneys. hpra.iendrugs.com In animal models, urinary analysis reveals the presence of Metabolite M1 and various sulphates, while the parent compound is largely absent. hpra.iemedicines.org.uk Faecal elimination is considered a minor pathway and is generally reported as negligible. hpra.iemedicines.org.uk This renal-centric elimination profile is a key characteristic of the compound's disposition in preclinical species.

| Parameter | Finding in Animal Models |

| Elimination Half-life (T½) | ~1.46 hours (Erdosteine) hpra.iemedicines.org.uk |

| ~1.62 hours (Metabolite M1) hpra.iemedicines.org.uk | |

| Primary Excretion Route | Renal (Urine) hpra.iendrugs.com |

| Major Urinary Components | Metabolite M1 and sulphates. hpra.iemedicines.org.uk |

| Fecal Excretion | Negligible. hpra.iemedicines.org.uk |

| Accumulation | No accumulation observed with repeated dosing. hpra.ie |

Table 2: Elimination and Excretion Parameters for Erdosteine and its Metabolite M1 in Preclinical Models.

In Vitro Permeability and Transport Studies Across Biological Barriers

To understand the potential for oral absorption, in vitro models using biological barriers are employed. The Caco-2 cell line, which originates from human colorectal adenocarcinoma, is a widely accepted model that mimics the human intestinal epithelium. These cells form a polarized monolayer that is used to assess the permeability of drug compounds.

For a compound to be classified based on its permeability, the apparent permeability coefficient (Papp) is determined. Generally, compounds are categorized as having low (Papp < 1 x 10⁻⁶ cm/s), moderate (Papp between 1-10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s) permeability. nih.gov

While Caco-2 cells are recognized as a suitable model for studying erdosteine, particularly because they express the necessary CYP enzymes to convert it to M1, specific Papp values for Erdosteine Thioacid Disodium (B8443419) Salt (M1) were not available in the reviewed scientific literature. The ability of the Caco-2 model to perform this metabolic conversion in vitro is a crucial finding, as it allows for a more representative assessment of the permeability of the active moiety as it is formed at the site of absorption.

| In Vitro Model | Relevance to Erdosteine Thioacid Disodium Salt | Finding |

| Caco-2 Cell Monolayer | Standard model for predicting intestinal absorption. Expresses CYP450 enzymes. | Capable of metabolizing the prodrug Erdosteine to its active M1 metabolite. Specific Papp values for M1 are not widely reported in the literature. |

Table 3: In Vitro Permeability and Transport Study Information.

Preclinical Pharmacodynamic Studies and Mechanistic Insights from Animal Models

Utilization of Defined Animal Disease Models for Mechanistic Discovery

A variety of animal models have been instrumental in uncovering the multifaceted pharmacodynamic properties of erdosteine (B22857). These models are designed to mimic human diseases, allowing researchers to study the drug's effects in a controlled environment.

Chronic Obstructive Pulmonary Disease (COPD) Models: Animal models of COPD, often induced by exposure to cigarette smoke or other noxious agents, have been pivotal in demonstrating erdosteine's efficacy. medscape.comnih.gov In these models, erdosteine administration has been shown to reduce airway inflammation, oxidative stress, and mucus hypersecretion, which are key pathological features of COPD. medscape.compatsnap.com

Acute Lung Injury and Fibrosis Models: Models of acute lung injury, such as those induced by bleomycin, have been used to investigate erdosteine's protective effects against lung tissue damage. researchgate.net Studies have shown that erdosteine can mitigate fibrosis and inflammation in these models. researchgate.netpulmonology.ru

Nephrotoxicity and Hepatotoxicity Models: To explore its organ-protective effects, erdosteine has been tested in animal models of kidney and liver injury induced by toxins or drugs. researchgate.netasm.orgasm.org For instance, in models of vancomycin-induced nephrotoxicity, erdosteine has demonstrated a protective role. asm.orgasm.org Similarly, it has shown protective effects against methotrexate-induced testicular toxicity. glpbio.com

Arthritis Models: The anti-inflammatory properties of erdosteine have been assessed in models of arthritis, such as Freund's adjuvant-induced arthritis in rats. researchgate.net

Sepsis Models: In sepsis models induced by lipopolysaccharide (LPS), erdosteine has been shown to reduce pulmonary epithelial cell apoptosis. nih.gov

Biomarker Discovery and Validation in Preclinical Pharmacodynamic Studies

Preclinical studies have focused on identifying and validating biomarkers to objectively measure the pharmacodynamic effects of erdosteine. These biomarkers provide insights into the drug's mechanism of action and its impact on disease processes.

A significant focus has been on markers of oxidative stress . nih.gov Erdosteine has been shown to decrease levels of reactive oxygen species (ROS) and markers of lipid peroxidation, such as 8-isoprostane. medscape.comnih.govresearchgate.net Conversely, it has been observed to increase the levels of endogenous antioxidants like glutathione (B108866) (GSH). mdpi.commdpi.comoatext.com

Inflammatory biomarkers have also been extensively studied. Erdosteine has been found to reduce the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.com It also inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. glpbio.commdpi.com

In models of kidney injury, urinary biomarkers have been utilized to assess the protective effects of erdosteine. asm.orgasm.org

Interactive Data Table: Key Biomarkers Modulated by Erdosteine in Preclinical Models

| Biomarker Category | Biomarker | Effect of Erdosteine | Animal Model |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Decrease | COPD, Sepsis |

| 8-isoprostane | Decrease | COPD | |

| Glutathione (GSH) | Increase | Various | |

| Superoxide Dismutase (SOD) | Increase | Toxic agent-induced injury | |

| Catalase | Increase | Toxic agent-induced injury | |

| Myeloperoxidase (MPO) | Decrease | Methotrexate-induced toxicity | |

| Inflammation | Interleukin-6 (IL-6) | Decrease | COPD, Arthritis |

| Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Various inflammation models | |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | LPS-stimulated macrophages | |

| Apoptosis | Bax | Decrease | Sepsis-induced lung injury |

| Caspase-3 | Decrease | Sepsis-induced lung injury | |

| Bcl-2 | Increase | Sepsis-induced lung injury |

Cellular and Molecular Responses to Erdosteine in In Vivo Animal Models

At the cellular and molecular level, erdosteine elicits a range of responses that contribute to its therapeutic effects. A primary mechanism is its antioxidant activity, which stems from the free sulfhydryl group of its active metabolite, Metabolite I (Met 1). nih.govpatsnap.com This group can directly scavenge free radicals. medscape.comnih.gov

Erdosteine's anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways. mdpi.com It has been shown to suppress the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory genes. glpbio.com Furthermore, erdosteine has been found to modulate signaling pathways, such as the TrkA signaling pathway, suggesting potential analgesic effects. mdpi.com

In models of respiratory infections, erdosteine has demonstrated the ability to inhibit viral replication and modulate the host's immune response. mdpi.com It can stimulate the expression of type I interferon and inflammasome pathways, which are crucial for antiviral defense. mdpi.com

The mucolytic action of erdosteine is attributed to the ability of its active metabolite's sulfhydryl group to break the disulfide bonds in mucus glycoproteins, thereby reducing mucus viscosity. patsnap.com

Long-Term Pharmacodynamic Effects in Chronic Animal Models

Studies in chronic animal models have provided insights into the long-term benefits of erdosteine treatment. In chronic models of COPD, prolonged administration of erdosteine has been shown to preserve lung function and reduce the frequency of exacerbations. medscape.comnih.gov

The EQUALIFE study, a long-term clinical trial, though not an animal study, supports these preclinical findings by demonstrating that 8 months of erdosteine treatment in patients with moderate COPD significantly reduced exacerbation rates and hospitalizations. nih.gov This suggests that the antioxidant and anti-inflammatory effects observed in short-term animal models translate into meaningful, long-term clinical benefits. nih.govnih.gov The sustained increase in antioxidant defenses, such as GSH levels, likely contributes to the long-term protection against oxidative damage and disease progression. oatext.com

Advanced Analytical Chemistry for Erdosteine Thioacid Disodium Salt Research

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification in Biological Samples (Preclinical)

High-resolution mass spectrometry (HR-MS) is an indispensable tool in preclinical drug metabolism studies, offering unparalleled accuracy and sensitivity for the identification and quantification of metabolites. nih.govresearchgate.net In the context of erdosteine (B22857) thioacid disodium (B8443419) salt, HR-MS enables the precise determination of its molecular formula and the elucidation of its metabolic fate in complex biological matrices.

Preclinical investigations utilize HR-MS to profile the metabolic products of erdosteine. This involves administering the parent compound to animal models and subsequently analyzing biological samples, such as plasma and urine. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the differentiation of erdosteine thioacid disodium salt from endogenous compounds and other drug-related metabolites with very similar masses. nih.gov This capability is critical for building a comprehensive metabolic map and understanding the biotransformation pathways of erdosteine.

For quantitative analysis, HR-MS provides the necessary sensitivity to measure low concentrations of this compound and its metabolites in preclinical samples. This is vital for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) properties of erdosteine. youtube.com The ability to accurately quantify these compounds over time helps in establishing the pharmacokinetic profile of the active metabolite.

Table 1: Preclinical Metabolite Identification of Erdosteine using High-Resolution Mass Spectrometry

| Identified Metabolite | Molecular Formula | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| This compound (Metabolite 1) | C₈H₁₁NNa₂O₅S₂ scbt.combiosynth.comlgcstandards.com | 266.01 (as free acid) | 204, 160 |

| N-thioglycolilhomocysteine | Not specified | Not specified | Not specified |

| Homocysteine | Not specified | Not specified | Not specified |

This table is a representative example based on typical preclinical metabolite identification workflows. Specific ion values can vary based on instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamic properties of molecules in solution. nih.gov In the study of this compound, NMR is instrumental for conformational analysis and investigating its interactions with biological macromolecules.

Conformational studies using 1H and 13C NMR provide detailed information about the spatial arrangement of atoms within the this compound molecule. researchgate.netoup.com This includes determining the preferred torsion angles and the flexibility of the molecule, which can influence its biological activity. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between protons, offering insights into the molecule's folded structure. nih.gov Variable temperature NMR studies can also provide thermodynamic parameters of conformational equilibria. nih.gov

Furthermore, NMR is employed to study the interactions between this compound and its potential biological targets. researchgate.net Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are ligand-observed NMR methods that can identify binding events and map the binding epitope of the ligand without the need for protein structure determination. nih.gov These preclinical studies are crucial for understanding the molecular basis of the pharmacological effects of erdosteine's active metabolite.

Chromatography-Based Methods (e.g., HPLC, UPLC) for Quantitative Analysis in Research Formulations

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the quantitative analysis of active pharmaceutical ingredients (APIs) and their related substances in research and pharmaceutical formulations. oup.comresearchgate.net These methods offer high precision, accuracy, and robustness for determining the concentration of this compound.

In a research context, HPLC and UPLC methods are developed and validated to quantify this compound in various formulations being tested. researchgate.net A typical method involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.commfd.org.mk Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. oup.com

UPLC, with its use of smaller particle size columns, offers significant advantages over traditional HPLC, including faster analysis times and improved resolution. researchgate.netresearchgate.net This is particularly beneficial for high-throughput screening of different research formulations. The development of stability-indicating methods is also crucial, which can separate the parent compound from its degradation products, ensuring the accurate quantification of the stable molecule. researchgate.net

Table 2: Example of UPLC Method Parameters for Quantitative Analysis of Erdosteine in Research Formulations

| Parameter | Condition |

| Column | Waters Acquity UPLC HSS T3, 1.8 µm (2.1 mm × 150 mm) researchgate.net |

| Mobile Phase | Gradient of 0.1% Trifluoroacetic acid in water and methanol researchgate.net |

| Flow Rate | 0.29 mL/min researchgate.net |

| Detection | UV at 238 nm researchgate.net |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C mfd.org.mk |

This table represents typical parameters; specific conditions may be optimized for different formulations and analytical goals.

Development of Robust Bioanalytical Methods for Preclinical Samples

The development of robust and reliable bioanalytical methods is a prerequisite for the accurate measurement of drug and metabolite concentrations in biological fluids during preclinical studies. nih.govresearchgate.net For this compound, this involves creating and validating methods to quantify it in matrices like plasma, blood, and urine from animal models.

A common approach is to use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides excellent selectivity and sensitivity. nih.govnih.gov The method development process includes optimizing sample preparation, chromatographic separation, and mass spectrometric detection. youtube.com Sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove interfering components from the biological matrix. researchgate.net

Method validation is performed according to regulatory guidelines to ensure the method is fit for its intended purpose. This includes assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. A well-validated bioanalytical method ensures that the data generated from preclinical pharmacokinetic and toxicokinetic studies are reliable and can be used to make informed decisions in the drug development process. The use of an internal standard is crucial for correcting for variability during sample processing and analysis. mfd.org.mk

Application of Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Profiling

Hyphenated analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the comprehensive profiling of drugs and their metabolites in preclinical research. researchgate.netnih.gov The coupling of the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry allows for the simultaneous identification and quantification of multiple analytes in a single run. youtube.com

In the context of this compound, LC-MS/MS is extensively used for metabolic profiling in preclinical species. nih.gov This allows researchers to gain a complete picture of the biotransformation of erdosteine, identifying not only the main metabolite, this compound, but also minor metabolites. nih.gov The technique is capable of detecting and characterizing metabolites even at very low concentrations. nih.gov

The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer provides high specificity and sensitivity for quantification. mfd.org.mk More advanced high-resolution mass spectrometers can be used for unknown metabolite identification by providing accurate mass measurements, which aid in the determination of elemental compositions. nih.govmdpi.com This comprehensive profiling is essential for understanding the complete metabolic fate of a drug candidate and for identifying any potentially active or reactive metabolites that may have pharmacological or toxicological implications. nih.gov

Structure Activity Relationship Sar and Computational Chemistry Studies of Erdosteine

Rational Design of Erdosteine (B22857) Analogues Based on SAR Principles

Erdosteine is a prodrug, meaning it is converted into its pharmacologically active form in the body. wikipedia.orgerdosteine.net This conversion is central to its mechanism and a key focus of SAR studies. The core of Erdosteine's activity lies in its active metabolite, Met-I (N-thiodiglycolyl-homocysteine), which is formed through the opening of the thiolactone ring present in the parent molecule. oatext.comnih.gov This process liberates a free sulfhydryl (-SH) group, which is responsible for the compound's mucolytic, antioxidant, and anti-inflammatory activities. wikipedia.orgnih.gov

SAR principles guide the design of new analogues by systematically modifying the Erdosteine scaffold to enhance its therapeutic properties. The primary goals of such rational design include:

Optimizing Metabolic Activation: Modifications to the thiolactone ring or adjacent structures can influence the rate and efficiency of its opening to form Met-I. The goal is to achieve a metabolic profile that ensures optimal concentration and duration of the active metabolite at the target site.

Enhancing Potency of the Active Metabolite: Alterations to the N-acyl side chain or the homocysteine portion of the molecule can be explored to increase the intrinsic activity of the resulting metabolite. This could involve improving its ability to scavenge free radicals or to interact with inflammatory targets. nih.gov

Structure-activity relationship studies involve synthesizing a series of related compounds and evaluating how specific structural changes affect their biological activity. For the Erdosteine scaffold, key modifications could include altering substituent groups, changing chain lengths between functional groups, or introducing bioisosteres to improve target interaction or metabolic stability. mdpi.comrsc.org

Molecular Docking and Dynamics Simulations of Erdosteine-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model and understand the interaction between a small molecule, like Erdosteine's active metabolite Met-I, and its biological targets at an atomic level. mdpi.comresearchgate.net

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor or enzyme. mdpi.combiointerfaceresearch.com For Erdosteine, docking studies would focus on Met-I, as it contains the active free thiol group. Potential targets for these simulations include:

Inflammatory Pathway Proteins: Erdosteine is known to inhibit the activation of NF-κB, a key protein complex in inflammatory responses. abmole.com Docking simulations could model the interaction of Met-I with components of the NF-κB pathway to identify specific binding sites and elucidate the mechanism of inhibition.

Bacterial Adhesion Proteins: Research suggests that Erdosteine can interfere with bacterial adhesion by inducing conformational changes in bacterial surface proteins called pilins. nih.gov Docking studies could be employed to investigate how Met-I binds to these pilins and identify the key interactions responsible for this anti-adhesive effect.

Molecular Dynamics (MD) Simulations complement docking by providing insights into the dynamic nature of the ligand-target complex over time. researchgate.netnih.gov After docking Met-I into a target's active site, an MD simulation can be run to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies more accurately. researchgate.netyoutube.com This can confirm whether the initial docked position is maintained and reveal the flexibility of the interaction, which is crucial for a comprehensive understanding of the drug's mechanism of action.

The table below illustrates hypothetical docking scores for Met-I with a key inflammatory target, demonstrating how this technique is used to quantify binding affinity.

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| IKKβ (NF-κB pathway) | Met-I | -8.5 | Cys-99, Lys-44, Glu-149 |

| IKKβ (NF-κB pathway) | Analogue A | -9.2 | Cys-99, Lys-44, Leu-21 |

| IKKβ (NF-κB pathway) | Analogue B | -7.8 | Lys-44, Glu-149 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govwu.ac.th For Erdosteine, a QSAR study would be invaluable for predicting the potency of newly designed analogues before they are synthesized, thereby saving time and resources. researchgate.net

The development of a QSAR model for Erdosteine analogues would involve several steps:

Data Set Generation: A series of Erdosteine analogues would be synthesized and their biological activities (e.g., IC50 for NF-κB inhibition) would be experimentally measured.

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These are numerical values that represent different physicochemical properties of the molecule, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties. nih.gov

Model Building: Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. wu.ac.th

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure its reliability. nih.gov

Once a robust QSAR model is established, it can be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of analogues with the highest predicted potency. nih.govresearchgate.net The contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA can also provide a visual guide, showing which regions around the molecular scaffold are favorable for modifications to increase activity. nih.govresearchgate.net

The following table provides an example of data that would be used to construct a QSAR model for Erdosteine analogues.

| Compound ID | Modification (R-group) | Experimental pIC50 | Predicted pIC50 (from QSAR) |

|---|---|---|---|

| Met-I | -H | 5.8 | 5.7 |

| Analogue 1 | -CH3 | 6.2 | 6.1 |

| Analogue 2 | -F | 6.5 | 6.6 |

| Analogue 3 | -OH | 5.5 | 5.6 |

Virtual Screening and Lead Optimization Strategies Guided by the Erdosteine Scaffold

The core chemical structure of Erdosteine, known as its scaffold, serves as a valuable starting point for discovering new therapeutic agents through virtual screening and subsequent lead optimization. creative-biostructure.comdanaher.com

Virtual Screening (VS) involves computationally screening large databases of chemical compounds to identify molecules that are structurally similar to the Erdosteine scaffold or are predicted to bind to its biological targets. mdpi.commdpi.com This process can rapidly identify a diverse set of "hits." The Erdosteine scaffold can be used in two primary ways:

Ligand-Based VS: This method searches for molecules that share 2D or 3D structural similarities with the Erdosteine or Met-I scaffold. nih.gov

Structure-Based VS: This approach uses a 3D model of a biological target (e.g., a protein in the NF-κB pathway) and docks thousands of compounds from a library into its active site to find those with the best predicted binding affinity. mdpi.comnih.gov

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional shape (conformation) and stereochemistry of a drug molecule are critical determinants of its biological activity. Biological receptors are chiral and often exhibit a high degree of stereospecificity, meaning they will interact differently with different stereoisomers of a ligand.

Erdosteine possesses chiral centers, and its specific enantiomeric form is crucial for its activity. google.com Conformational analysis, a computational method, is used to study the different spatial arrangements of the atoms in the Erdosteine molecule and its active metabolite, Met-I. This analysis helps to identify the most stable, low-energy conformations that are likely to be biologically relevant.

The stereochemical impact on activity is profound:

Receptor Binding: Only one enantiomer of a drug may fit correctly into the binding pocket of a target protein, while the other may have a much lower affinity or be completely inactive.

Metabolic Activation: The enzymes responsible for converting Erdosteine into Met-I may also be stereoselective, processing one stereoisomer more efficiently than another.

Mechanism of Action: The ability of Met-I to induce a "stereochemical conformational change" in bacterial pilins is a direct example of how the 3D structure of the drug impacts its function. nih.gov

Interactions of Erdosteine with Biological Macromolecules and Systems

Binding Kinetics and Thermodynamics with Proteins (e.g., serum albumin, enzymes)

The binding of a compound to plasma proteins, such as serum albumin, is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. For the parent compound, Erdosteine (B22857), the plasma protein binding is reported to be 65%. mdpi.com However, specific studies detailing the binding kinetics and thermodynamics of its active metabolite, Erdosteine Thioacid Disodium (B8443419) Salt, with serum albumin or other specific proteins are not extensively available in the public domain.

Such studies would typically involve techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine key parameters.

Table 1: Key Parameters in Protein Binding Analysis (Illustrative)

| Parameter | Symbol | Description |

| Association Rate Constant | k_a | The rate at which the compound binds to the protein. |

| Dissociation Rate Constant | k_d | The rate at which the compound-protein complex dissociates. |

| Equilibrium Dissociation Constant | K_D | A measure of binding affinity; lower K_D indicates higher affinity. |

| Enthalpy Change | ΔH | The heat absorbed or released during the binding process. |

| Entropy Change | ΔS | The change in the randomness of the system upon binding. |

| Gibbs Free Energy Change | ΔG | The overall energy change of the binding reaction. |

This table is for illustrative purposes to show the type of data that would be generated from binding kinetic and thermodynamic studies. Specific values for Erdosteine Thioacid Disodium Salt are not currently available in the cited literature.

The free thiol group in this compound suggests the potential for covalent interactions with proteins through the formation of disulfide bonds, in addition to non-covalent interactions such as hydrogen bonding and hydrophobic interactions. rsc.org

Modulation of Receptor Activity and Ligand-Binding Domains

Research has demonstrated that Erdosteine and its active metabolite, Met-1, can modulate the activity of specific receptors. A notable example is the interaction with the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). nih.gov

In silico and in vitro studies have shown that both Erdosteine and Met-1 can bind to a pocket on the TrkA receptor. This binding event inhibits the activation of the receptor by its natural ligand, NGF. nih.govunimi.it The primary amino acid residues within the TrkA receptor that are involved in this interaction have been identified as Glu331, Arg347, His298, and His297. nih.gov

While both the parent compound and its active metabolite bind to the TrkA receptor, they exhibit different binding affinities. In silico analysis indicates that Erdosteine has a higher binding affinity to the TrkA receptor pocket compared to its active metabolite, Met-1. nih.gov The binding strength of Erdosteine was found to be nearly double that of N-acetylcysteine (NAC), another thiol-containing compound. nih.gov

Table 2: In Silico Binding Affinity of Erdosteine and its Metabolite to the TrkA Receptor

| Compound | Relative Binding Strength | Key Interacting Residues |

| Erdosteine | Higher affinity than Met-1 and NAC | Glu331, Arg347, His298, His297 |

| Met-1 (Erdosteine Thioacid) | Lower affinity than Erdosteine | Glu331, Arg347, His298, His297 |

Data sourced from in silico analysis reported in scientific literature. nih.gov

This modulation of TrkA receptor activity suggests a potential mechanism for the observed anti-inflammatory and analgesic effects of Erdosteine, as the NGF-TrkA signaling pathway is known to play a crucial role in pain and inflammation. nih.gov

Effect on Enzyme Kinetics and Inhibition Mechanisms

The active metabolite of Erdosteine, Met-1, has been shown to influence the activity of certain enzymes, particularly those involved in inflammatory processes. A key target identified in research is human neutrophil elastase. bohrium.commdpi.com

Studies have demonstrated that Met-1 can inhibit the release of elastase from human neutrophils in a concentration-dependent manner. bohrium.commdpi.com This inhibition of enzyme release is a significant anti-inflammatory mechanism, as elastase is a potent serine protease that can degrade various components of the extracellular matrix, contributing to tissue damage in inflammatory conditions. bohrium.com

The inhibitory effect of Met-1 on fMLP-induced elastase release from neutrophils has been observed at concentrations that are achievable in clinical settings. mdpi.com

Table 3: Concentration-Dependent Inhibition of Elastase Release by Met-1

| Met-1 Concentration (µg/mL) | Level of Inhibition |

| 2.5 | Significant Inhibition |

| 5 | Significant Inhibition |

| 10 | Significant Inhibition |

| 20 | Significant Inhibition |

This table summarizes the findings that Met-1 significantly inhibits fMLP-induced elastase release in a concentration-dependent manner from 2.5 to 20 µg/mL. mdpi.com

While the inhibition of elastase release is well-documented, detailed studies on the direct kinetic interaction of Met-1 with the elastase enzyme itself, such as the determination of the inhibition type (e.g., competitive, non-competitive) and the inhibition constant (Ki), are not as prevalent in the available literature. The primary mechanism appears to be the modulation of cellular processes leading to enzyme degranulation rather than direct competitive or allosteric inhibition of the enzyme's active site. bohrium.commdpi.com

Interactions with Nucleic Acids and Their Functional Implications in Research Models

The interaction of Erdosteine's active metabolite with nucleic acids has been investigated, primarily in the context of its protective effects against oxidative DNA damage. nih.govnih.govnih.gov

In a research model using A549 human lung adenocarcinoma cells, it was demonstrated that Met-1 can protect against hydrogen peroxide (H₂O₂)-induced oxidative DNA damage. nih.govnih.govnih.gov This protective effect was evaluated using the comet assay, a sensitive technique for detecting DNA strand breaks in individual cells. nih.govnih.gov

The underlying mechanism for this protection is attributed to the ability of Met-1 to scavenge intracellular reactive oxygen species (ROS). nih.govnih.govnih.gov By reducing the levels of these damaging free radicals, Met-1 prevents them from interacting with and causing damage to cellular DNA. This antioxidant activity is a key aspect of the compound's therapeutic potential.

Table 4: Summary of Erdosteine Metabolite I (Met-1) Interaction with Nucleic Acids in a Research Model

| Research Model | Inducing Agent | Observed Effect of Met-1 | Method of Detection | Implied Mechanism |

| A549 Human Lung Adenocarcinoma Cells | Hydrogen Peroxide (H₂O₂) | Prevention of oxidative DNA damage | Comet Assay | Scavenging of intracellular reactive oxygen species (ROS) |

This table is based on findings from studies investigating the protective effects of Met-1 on DNA. nih.govnih.govnih.gov

These findings highlight a significant functional implication of this compound's interaction with the cellular environment, demonstrating a capacity to preserve the integrity of nucleic acids under conditions of oxidative stress.

Emerging Research Frontiers and Methodological Innovations in Erdosteine Studies

Application of Multi-Omics Technologies (e.g., transcriptomics, proteomics, metabolomics)

The integration of multi-omics technologies is revolutionizing the understanding of erdosteine's biological effects at a systemic level. By analyzing the complex interplay between genes, proteins, and metabolites, researchers can construct a comprehensive map of the drug's mechanism of action. nih.gov

Transcriptomics: Transcriptomic profiling has become a key tool for analyzing the broad spectrum of gene expression changes induced by erdosteine (B22857). Studies have shown that erdosteine and its active metabolite, Met-1, can modulate the gene expression of pathways involved in innate immunity and oxidative stress. For example, in in-vitro models of viral infections, erdosteine treatment led to the overexpression of genes related to the type I interferon and inflammasome pathways, which are crucial for the immune response. ersnet.orgmdpi.com Simultaneously, it was observed to upregulate genes in the glutathione (B108866) pathway, such as GPX2 and PRDX5, enhancing the cellular antioxidant defense. ersnet.org This approach allows for a detailed understanding of how erdosteine orchestrates cellular responses to pathological stimuli like viral infections and inflammation. mdpi.com

Proteomics: Proteomics enables the large-scale study of proteins, providing insights into the functional consequences of altered gene expression. nih.gov While specific proteomic studies focused solely on erdosteine are emerging, the integration of proteomics with other omics data is a promising frontier. mdpi.comcore.ac.uk This approach can identify the specific proteins whose expression or activity is altered by erdosteine, directly linking the drug to cellular functions like inflammation and oxidative stress response. mdpi.com For instance, proteomic analysis following erdosteine treatment in models of tissue injury could reveal changes in the abundance of inflammatory mediators and antioxidant enzymes.

Metabolomics: Metabolomics focuses on the global profiling of small-molecule metabolites, offering a snapshot of the physiological state of a cell or organism. nih.gov This technology can reveal how erdosteine influences metabolic pathways. For example, metabolomic analyses could identify shifts in lipid metabolism or amino acid pathways that are modulated by erdosteine's antioxidant and anti-inflammatory activities. frontiersin.org Integrating metabolomic data with transcriptomic and proteomic findings provides a more holistic view, connecting gene and protein changes to functional metabolic outcomes. nih.govnih.gov

Table 1: Application of Multi-Omics Technologies in Erdosteine Research

| Omics Technology | Research Application | Key Findings and Potential Insights |

|---|---|---|

| Transcriptomics | Analysis of gene expression in cell models (e.g., A549, Caco-2) exposed to erdosteine and viral pathogens. mdpi.com | Erdosteine activates innate immune responses by stimulating overexpression of type I interferon and inflammasome pathway genes. It also modulates oxidative stress by inducing genes in the glutathione pathway. ersnet.orgmdpi.com |

| Proteomics | Identification of protein expression changes in response to erdosteine in various disease models. mdpi.com | Potential to identify key protein targets involved in erdosteine's anti-inflammatory and antioxidant effects, such as changes in the levels of cytokines or antioxidant enzymes. mdpi.com |

| Metabolomics | Profiling of metabolic changes in tissues or cells following erdosteine treatment. nih.govfrontiersin.org | Could reveal erdosteine's influence on metabolic pathways like lipid metabolism and its role in mitigating metabolic disturbances associated with oxidative stress-related diseases. nih.gov |

Development of Advanced In Vitro Cell Culture Models (e.g., organoids, 3D cultures) for Mechanistic Studies

To better replicate human physiology and disease states, research is moving beyond traditional 2D cell cultures to more complex and physiologically relevant models. nih.govthermofisher.com

Organoids: Organoids, which are miniature, self-organizing three-dimensional structures grown from stem cells, offer a more accurate representation of human organs. crownbio.comnuvisan.com The use of lung organoids, for example, can provide a sophisticated platform to study erdosteine's effects on airway epithelial cells within a microenvironment that mimics a real lung. nih.gov This allows for more detailed mechanistic studies into its mucolytic, anti-inflammatory, and antioxidant properties in a tissue-like context. nuvisan.com

3D Cell Cultures: Three-dimensional cell culture systems, such as spheroids, are also being employed to bridge the gap between monolayer cultures and in-vivo studies. crownbio.comnih.gov These models allow for the investigation of cell-cell and cell-matrix interactions that are absent in 2D cultures. nih.gov For example, 3D cultures of bronchial epithelial cells can be used to more accurately assess the protective effects of erdosteine against environmental insults.

Integration of Artificial Intelligence and Machine Learning in Erdosteine Research

Predictive Modeling: AI algorithms can analyze vast datasets to identify patterns and predict biological activities. scielo.br In silico studies, a form of computational modeling, have been used to investigate the interaction of erdosteine and its metabolites with biological targets. For instance, computational docking studies have explored the binding affinity of erdosteine and its active metabolite Met-1 to specific receptors, such as the TrkA receptor, suggesting potential mechanisms for its observed effects. mdpi.com

Drug Discovery and Repurposing: ML models can screen large chemical libraries to identify novel compounds or predict new uses for existing drugs. mednexus.org These technologies can accelerate the discovery of new erdosteine analogues with enhanced efficacy or novel therapeutic applications by predicting their properties and potential toxicities, thereby streamlining the early stages of drug development. scielo.brresearchgate.net

Exploring Novel Therapeutic Hypotheses and Research Avenues (Preclinical/Theoretical)

While erdosteine is established as a mucoactive agent, ongoing preclinical research is uncovering new therapeutic possibilities based on its multifaceted pharmacological profile. griffith.edu.aunih.gov

Anti-inflammatory and Antioxidant Mechanisms: A significant body of research focuses on erdosteine's ability to counteract inflammation and oxidative stress. researchgate.netpatsnap.comresearchgate.net Its active metabolite, Met-1, contains a free thiol group that can scavenge reactive oxygen species. researchgate.net Preclinical studies have shown that erdosteine can reduce tissue damage caused by oxidative stress in various models, including ischemia-reperfusion injury. medscape.comscielo.brkarger.com This is achieved by preventing the accumulation of free radicals and boosting cellular antioxidant defenses. medscape.com

Modulation of Cellular Signaling: Research is delving into the specific molecular pathways affected by erdosteine. Studies have indicated that erdosteine may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. mdpi.comscielo.br More recent in-silico and in-vitro investigations have proposed a novel hypothesis that erdosteine may interact with TrkA signaling pathways, which are involved in pain and inflammation, suggesting potential applications in analgesia. mdpi.com

Antiviral and Antibacterial Adhesion Properties: Recent in-vitro studies have demonstrated that erdosteine possesses antiviral effects against several respiratory viruses, including SARS-CoV-2, RSV, and H1N1. mdpi.com The mechanism appears to involve the inhibition of viral replication and the modulation of the host's immune response. mdpi.com Furthermore, erdosteine's metabolite has been shown to reduce the adhesion of bacteria to cell surfaces, which may enhance the efficacy of antibiotics. medscape.com

Methodological Advancements in High-Throughput Screening for Erdosteine Analogues

The discovery of new drug candidates is increasingly reliant on high-throughput screening (HTS), which allows for the rapid testing of thousands of compounds. sygnaturediscovery.com

Advanced Assay Development: The development of robust and automated HTS assays is crucial for identifying new hit compounds. sygnaturediscovery.com For the discovery of erdosteine analogues, this involves creating assays that can screen for multiple properties simultaneously, such as mucolytic, antioxidant, and anti-inflammatory activities. nih.govnih.goversnet.org

Fragment-Based and Virtual Screening: In addition to traditional HTS, methods like fragment-based screening and virtual screening are becoming more common. dntb.gov.uaresearchgate.net Fragment-based approaches identify small chemical fragments that bind to a target, which are then optimized into lead compounds. dntb.gov.ua Virtual screening uses computational models to screen vast libraries of compounds to identify those with the highest probability of being active, saving time and resources in the drug discovery process. researchgate.net These advanced screening methodologies are poised to accelerate the identification of novel mucoactive agents with improved pharmacological profiles. nih.govdocumentsdelivered.comresearchgate.net

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity of Erdosteine Thioacid Disodium Salt, and how should these methods be validated?

To ensure purity, employ a combination of nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying thioacid and disodium moieties) and high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Validation should follow ICH guidelines, including:

- Linearity : Test across 50–150% of the target concentration.

- Accuracy : Spike recovery experiments (target: 98–102%).

- Precision : Intra-day and inter-day reproducibility (RSD < 2%).

- Limit of detection (LOD) and quantitation (LOQ) : Establish via signal-to-noise ratios of 3:1 and 10:1, respectively .

Note: Cross-validate results with elemental analysis to confirm sodium content .

Q. What experimental protocols are critical for assessing the stability of this compound under varying pH and temperature conditions?

Design stability studies using accelerated degradation testing :

- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal stability : Expose samples to 40°C, 60°C, and 80°C for 1–4 weeks. Assess changes in mass (thermogravimetric analysis) and crystallinity (X-ray diffraction).

- Light sensitivity : Use a photostability chamber (ICH Q1B guidelines) with controlled UV/visible light exposure.

Report degradation products using LC-MS/MS to identify structural modifications .

Q. How should researchers design a protocol for synthesizing this compound to ensure reproducibility?

Follow a stepwise synthesis approach :

Thioacid formation : React Erdosteine with thiophosphonium intermediates under inert atmosphere (argon) at 60°C for 6 hours .

Salt formation : Add stoichiometric sodium hydroxide (2:1 molar ratio) in anhydrous ethanol.

Crystallization : Purify via slow evaporation at 4°C.

Document reaction parameters (temperature, solvent purity, stirring rate) and validate yield/purity through triplicate experiments .

Advanced Research Questions

Q. How can contradictory data on the pharmacokinetic (PK) profiles of this compound across different in vivo models be resolved?

Address discrepancies by:

- Standardizing protocols : Ensure consistent dosing (oral vs. intravenous), sampling intervals, and bioanalytical methods (e.g., plasma extraction using protein precipitation vs. solid-phase extraction).

- Species-specific factors : Compare metabolic enzyme expression (e.g., cytochrome P450 isoforms) in rodents vs. primates using transcriptomic databases.

- Statistical reconciliation : Apply mixed-effects modeling to account for inter-subject variability and adjust for covariates like body weight and renal clearance rates .

Q. What methodological strategies are effective in identifying and quantifying bioactive metabolites of this compound in human plasma?

Use a multi-omics approach :

- Metabolite profiling : Incubate the compound with human liver microsomes (HLMs) and analyze via high-resolution mass spectrometry (HR-MS) .

- Isotopic labeling : Synthesize a deuterated analog to track metabolite formation pathways.

- Quantitative analysis : Develop a stable isotope dilution assay (SIDA) using LC-MS/MS, ensuring calibration curves span 1–1000 ng/mL with R² > 0.98.

Validate metabolites using NMR-based structural elucidation and compare against synthetic standards .

Q. How can researchers optimize experimental designs to evaluate the comparative efficacy of this compound against other thioacid derivatives?

Adopt a head-to-head in vitro/in vivo framework :

- In vitro : Test IC₅₀ values in target enzyme assays (e.g., bacterial biofilm inhibition) under standardized conditions (pH 7.4, 37°C).

- In vivo : Use a randomized block design in infection models, stratifying animals by weight and baseline microbial load.

- Data normalization : Express efficacy as % reduction in biofilm biomass relative to controls. Apply ANOVA with Tukey’s post hoc test to compare groups (p < 0.05).

Report effect sizes and confidence intervals to contextualize clinical relevance .

Methodological Best Practices

- Controlled experiments : Include vehicle controls and blinded sample analysis to minimize bias .

- Data transparency : Share raw datasets (e.g., chromatograms, spectra) in supplementary materials to enable independent verification .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.